Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-3-32-24(28)22-21(19-6-4-5-7-20(19)33-22)25-23(27)16-12-14-26(15-13-16)34(29,30)18-10-8-17(31-2)9-11-18/h4-11,16H,3,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDABZWDYVJJSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate, with CAS Number 923467-65-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 486.5 g/mol
- Structure : The compound features a benzofuran core linked to a piperidine moiety via a sulfonamide group, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in various metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.
- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the piperidine and sulfonamide functionalities have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Research has highlighted the antitumor potential of related compounds. For example, certain piperidine derivatives have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The benzofuran moiety is also linked to cytotoxicity against tumor cells, making this compound a candidate for further antitumor research.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Related Piperidine Derivative | High | Moderate |
| Benzofuran Analog | Low | High |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is , with a molecular weight of 486.5 g/mol . The compound features a benzofuran core linked to a piperidine ring through a sulfonamide moiety, which is known to enhance biological activity by improving solubility and bioavailability.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzofuran structure have shown cytotoxic effects against various cancer cell lines . this compound may possess similar activities due to its structural similarities with known anticancer agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate phenolic compounds.
- Piperidine Integration : Introducing the piperidine ring can be done via nucleophilic substitution methods.
- Sulfonamide Formation : The sulfonamide group is usually added through reactions with sulfonyl chlorides under basic conditions.
- Carboxamide Coupling : Final coupling reactions yield the target compound.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:
- Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited IC50 values indicating potent activity against human cancer cell lines such as MCF-7 and HeLa .
- Antibacterial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
- Neuroprotective Effects : Research into benzofuran derivatives has indicated potential neuroprotective effects, which could be relevant for disorders such as Alzheimer’s disease .
Preparation Methods
Synthesis of Benzofuran-2-Carboxylate Intermediate
The benzofuran core is typically constructed via cyclization of substituted phenols with α-haloesters. For example, ethyl 3-aminobenzofuran-2-carboxylate is synthesized using a Gould-Jacobs reaction:
- Cyclization : 2-Hydroxy-3-nitrobenzaldehyde undergoes condensation with diethyl aminomalonate in acetic acid, followed by nitration and reduction to yield the amine.
- Esterification : The carboxylic acid intermediate is treated with ethanol under acidic conditions (H₂SO₄) to form the ethyl ester.
Key Conditions :
Sulfonylation of Piperidine Nitrogen
The piperidine nitrogen is sulfonylated using 4-methoxyphenylsulfonyl chloride under basic conditions:
Reagents :
- Piperidine-4-carboxamide (1.0 equiv)
- 4-Methoxyphenylsulfonyl chloride (1.5 equiv)
- Base: Pyridine or triethylamine (2.0 equiv)
- Solvent: Dichloromethane
Procedure :
- The amine is dissolved in DCM and cooled to 0°C.
- Sulfonyl chloride and base are added dropwise, followed by stirring at 25°C for 6 h.
- Quenching with ice-water and extraction affords the sulfonylated product.
Optimization :
Integrated Synthetic Protocols
One-Pot Sequential Coupling and Sulfonylation
A streamlined approach combines amide coupling and sulfonylation in a single reactor:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1. Amide coupling | HATU, DMF, 25°C | 12 h | 75% |
| 2. Sulfonylation | 4-MeO-PhSO₂Cl, TEA, DCM | 6 h | 85% |
| Overall yield | 63.75% |
Advantages : Reduced purification steps; Disadvantages : Sensitivity to reagent compatibility.
Large-Scale Preparation (Patent Data)
A patent-derived method emphasizes cost-effective reagents and scalability:
Amide Formation :
Sulfonylation :
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Amide Coupling Yield | Sulfonylation Yield | Overall Yield | Purity (HPLC) |
|---|---|---|---|---|
| Direct (HATU) | 78% | 89% | 69.4% | 98.5% |
| Schotten-Baumann | 65% | 85% | 55.3% | 97.0% |
| One-Pot | 75% | 85% | 63.75% | 97.8% |
| Large-Scale | 82% | 86% | 70.5% | 99.2% |
Key Findings :
Solvent and Temperature Effects
- Amide Coupling : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
- Sulfonylation : Dichloromethane minimizes side reactions vs. THF or EtOAc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
